BenchChemオンラインストアへようこそ!

(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol

Drug Design ADME Prediction Physicochemical Profiling

(6-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1781461-13-9) is a fluorinated pyridine alcohol featuring a trifluoromethyl group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position of the pyridine ring. It belongs to the class of (pyridin-2-yl)methanol derivatives, which have been systematically investigated as novel and selective transient receptor potential vanilloid 3 (TRPV3) antagonists for neuropathic pain.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B13043547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(F)(F)F)CO
InChIInChI=1S/C8H8F3NO/c1-5-2-3-6(8(9,10)11)7(4-13)12-5/h2-3,13H,4H2,1H3
InChIKeyJYCMGNXYYVXEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol: A Regiospecific Building Block for Fluorinated Drug Discovery


(6-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1781461-13-9) is a fluorinated pyridine alcohol featuring a trifluoromethyl group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position of the pyridine ring [1]. It belongs to the class of (pyridin-2-yl)methanol derivatives, which have been systematically investigated as novel and selective transient receptor potential vanilloid 3 (TRPV3) antagonists for neuropathic pain [2]. The compound serves as a key synthetic intermediate, with its regiospecific substitution pattern governing downstream molecular properties such as lipophilicity, metabolic stability, and target engagement. Its XLogP3-AA of 1.3, topological polar surface area of 33.1 Ų, and molecular weight of 191.15 g/mol position it within favorable drug-like chemical space [1].

Why (6-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol Cannot Be Swapped with Its Regioisomers


Regioisomers of fluorinated pyridine methanols, despite sharing the same molecular formula (C8H8F3NO) and identical molecular weight (191.15 g/mol), are not interchangeable in lead optimization or procurement. In the TRPV3 antagonist pharmacophore, the pyridine-2-yl methanol motif is essential for activity, and even subtle repositioning of the trifluoromethyl and methyl groups drastically impacts potency, selectivity, and ADME properties [1]. For instance, SAR studies on structurally related (pyridin-2-yl)methanol derivatives demonstrate that substitution patterns on the pyridine ring can shift TRPV3 Kb values from >7 µM to <50 nM depending on the relative orientation of the substituents [1]. Additionally, computationally derived properties such as XLogP3-AA and topological polar surface area (TPSA) vary across regioisomers, directly influencing solubility and permeability profiles. Procuring an incorrect regioisomer risks synthesizing an inactive analog, wasting resources on a compound with fundamentally different reactivity and biological fingerprint.

Quantitative Differentiation of (6-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol from Its Closest Regioisomers


Computed Lipophilicity (XLogP3-AA): Target Compound vs. 6-Methyl-2-(trifluoromethyl) Regioisomer

Lipophilicity, a critical determinant of membrane permeability and metabolic clearance, differs markedly between the target compound and its 2-trifluoromethyl regioisomer. PubChem computed XLogP3-AA values indicate a significant shift in partition coefficient depending on the CF3 position [1][2].

Drug Design ADME Prediction Physicochemical Profiling

Topological Polar Surface Area (TPSA): Impact on Bioavailability Prediction

TPSA is a dominant factor in predicting oral bioavailability and blood-brain barrier penetration. The target compound exhibits a computed TPSA of 33.1 Ų, which is 12.9 Ų lower than that of its 4-trifluoromethyl regioisomer. This difference arises from the altered electronic environment of the pyridine ring affecting hydrogen-bonding capacity [1][2].

Medicinal Chemistry Drug-likeness ADME Screening

SAR Context: TRPV3 Antagonist Potency as a Function of Pyridine Substitution Pattern

In the seminal SAR study of (pyridin-2-yl)methanol derivatives, the position of substituents on the pyridine ring was found to be a key driver of TRPV3 antagonist potency. While the target compound itself was not tested as a final antagonist, its core scaffold provides the anchor point for the essential pyridin-2-yl methanol moiety. Analogs within this series demonstrate that shifting substitution from the 3- to the 4- or 6-position can alter TRPV3 functional Kb values by over 100-fold. For example, compound 46a, featuring a 3,4-dichloro substitution pattern, achieved a Kb of 0.043 µM, whereas other regioisomers in the same series exhibited Kb values >1 µM, illustrating the profound impact of substitution topology on target engagement [1].

Pain Research Ion Channel Pharmacology Structure-Activity Relationship

Selectivity Profile: TRPV3 vs. Other TRP Channels for the Pyridin-2-yl Methanol Chemotype

Selectivity against related TRP channels (TRPV1, TRPV4, TRPM8) is a critical parameter for advancing TRPV3 antagonists. The (pyridin-2-yl)methanol chemotype, from which the target compound is derived as a synthetic intermediate, was profiled for selectivity. Lead compound 74a, built upon this scaffold, demonstrated >30-fold selectivity for TRPV3 over TRPV4, TRPM8, TRPA1, and the hERG channel (IC50 > 30 µM). In contrast, non-selective TRPV3 ligands often exhibit significant off-target activity at TRPV1 or TRPV4 at concentrations <10 µM. The structural foundation provided by the 2-hydroxymethylpyridine core is essential for achieving this selectivity profile [1].

Drug Selectivity Safety Pharmacology TRPV Channels

High-Impact Application Scenarios for (6-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol


Synthesis of Selective TRPV3 Antagonists for Neuropathic Pain Research

The compound serves as a critical synthetic intermediate for constructing the pyridin-2-yl methanol pharmacophore of selective TRPV3 antagonists. The 3-trifluoromethyl-6-methyl substitution pattern is designed to optimize interactions within the TRPV3 binding pocket, as demonstrated by SAR studies showing that structurally analogous compounds achieve Kb values as low as 0.043 µM at human TRPV3 [1]. The computed XLogP3 of 1.3 and TPSA of 33.1 Ų [2] predict good membrane permeability, making this building block ideal for synthesizing CNS-penetrant candidate molecules for neuropathic and central pain indications.

Development of Fluorinated Heterocyclic Libraries for High-Throughput Screening

As a fluorinated pyridine alcohol with a unique regiospecific substitution pattern, this compound is a valuable starting point for diversity-oriented synthesis. The trifluoromethyl group at position 3 imparts distinct physicochemical properties (XLogP3 = 1.3) compared to regioisomers, enabling the construction of screening libraries with finely tuned lipophilicity profiles [2]. The hydroxymethyl handle at the 2-position is synthetically versatile, allowing for rapid diversification via esterification, etherification, or oxidation, while the 6-methyl group provides steric and electronic modulation.

Fragment-Based Drug Discovery Targeting Ion Channels

The compound's low molecular weight (191.15 g/mol) and balanced physicochemical profile (XLogP3 = 1.3, TPSA = 33.1 Ų) make it suitable for fragment-based screening campaigns targeting ion channels. The pyridine-2-yl methanol motif has been validated as a TRPV3 antagonist pharmacophore, and the specific substitution pattern ensures optimal binding orientation. Fragment libraries incorporating this building block can be screened via thermal shift assays or SPR to identify novel ion channel modulators with improved selectivity over related TRP family members [1].

In Vivo Probe Synthesis in Pain Models

The compound is a key synthetic entry point for generating in vivo tool compounds to validate TRPV3 as a therapeutic target. Optimized leads derived from the pyridin-2-yl methanol scaffold, such as compound 74a, demonstrated efficacy in two preclinical models of neuropathic pain and a reserpine model of central pain [1]. The specific regioisomeric form of the building block is essential for metabolic stability; as demonstrated by SAR data showing that even minor changes to substitution topology significantly impact microsomal intrinsic clearance (Clint,u) in both rat and human liver microsomes.

Quote Request

Request a Quote for (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.